molecular formula C27H25N3O4 B251990 N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide

Número de catálogo B251990
Peso molecular: 455.5 g/mol
Clave InChI: LGYJVSIRHBVHRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. DMQX is a potent and selective antagonist of the ionotropic glutamate receptor, which is involved in the regulation of synaptic transmission in the central nervous system. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mecanismo De Acción

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the fast synaptic transmission of glutamate in the central nervous system. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide binds to the glutamate receptor and blocks the ion channel, preventing the influx of calcium ions and the depolarization of the postsynaptic neuron. This leads to a decrease in synaptic transmission and a reduction in the excitability of the neuronal network.
Biochemical and physiological effects:
N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has been shown to reduce the severity and frequency of seizures, suggesting that it may have potential therapeutic applications in the treatment of epilepsy. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential applications in the treatment of this disorder. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has also been shown to have neuroprotective effects in animal models of cerebral ischemia, suggesting that it may have potential applications in the treatment of stroke.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide is also relatively easy to synthesize and can be obtained in its pure form through recrystallization. However, N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide also has some limitations for laboratory experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide can also have off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide. One potential direction is to investigate the potential therapeutic applications of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and stroke. Another potential direction is to investigate the role of glutamate receptors in the pathogenesis of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide, as well as its off-target effects on other ion channels. Overall, N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has the potential to be a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes, and further research is needed to fully understand its potential applications.

Métodos De Síntesis

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-phenylquinoline-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride, followed by the reaction with ethylenediamine. The resulting compound is then purified through recrystallization to obtain N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide in its pure form.

Aplicaciones Científicas De Investigación

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate receptors are involved in synaptic plasticity, learning, memory, and the pathogenesis of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has been shown to be a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for investigating the role of glutamate receptors in these processes.

Propiedades

Fórmula molecular

C27H25N3O4

Peso molecular

455.5 g/mol

Nombre IUPAC

N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C27H25N3O4/c1-33-24-13-12-19(16-25(24)34-2)26(31)28-14-15-29-27(32)21-17-23(18-8-4-3-5-9-18)30-22-11-7-6-10-20(21)22/h3-13,16-17H,14-15H2,1-2H3,(H,28,31)(H,29,32)

Clave InChI

LGYJVSIRHBVHRR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

SMILES canónico

COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.